molecular formula C9H7BrN4O B7728792 4-bromo-2-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenol

4-bromo-2-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenol

Cat. No.: B7728792
M. Wt: 267.08 g/mol
InChI Key: ZNJKBUYYFGCGNR-YIXHJXPBSA-N
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Description

4-bromo-2-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenol is a chemical compound that features a bromine atom, a triazole ring, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenol typically involves the reaction of 4-bromosalicylaldehyde with 4H-1,2,4-triazole under specific conditions. The reaction is carried out in an ethanol solvent, where the aldehyde group of 4-bromosalicylaldehyde reacts with the triazole to form the imine linkage .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenols with various functional groups.

Scientific Research Applications

4-bromo-2-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-2-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenol involves its interaction with biological targets. The triazole ring can bind to metal ions, disrupting essential enzymatic processes in microorganisms. The phenol group can also participate in hydrogen bonding and other interactions that enhance the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-2-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenol is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new antimicrobial agents and materials with specialized functions.

Properties

IUPAC Name

4-bromo-2-[(E)-1,2,4-triazol-4-yliminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN4O/c10-8-1-2-9(15)7(3-8)4-13-14-5-11-12-6-14/h1-6,15H/b13-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNJKBUYYFGCGNR-YIXHJXPBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C=NN2C=NN=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Br)/C=N/N2C=NN=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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